molecular formula C8H8N2O B1530896 6-Methyl-1H-indazol-4-ol CAS No. 705927-36-2

6-Methyl-1H-indazol-4-ol

Cat. No.: B1530896
CAS No.: 705927-36-2
M. Wt: 148.16 g/mol
InChI Key: GSXNRAUKLWFRDJ-UHFFFAOYSA-N
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Description

6-Methyl-1H-indazol-4-ol is a chemical compound that belongs to the class of indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, including this compound, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, with a methyl group attached to the sixth position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .

Scientific Research Applications

Click Chemistry in Drug Discovery

Click chemistry, a modular approach utilizing only the most practical and reliable chemical transformations, is increasingly found in all aspects of drug discovery. The copper-(I)-catalyzed 1,2,3-triazole formation from azides and terminal acetylenes, closely related to indazole chemistry, is highlighted for its high degree of dependability, complete specificity, and the bio-compatibility of the reactants. Triazole products, which can be synthesized from indazole derivatives, readily associate with biological targets through hydrogen bonding and dipole interactions, making them valuable in the design of new drugs (Kolb & Sharpless, 2003).

Antimicrobial Activity

Indazole derivatives have been investigated for their antimicrobial properties. A study involving the preparation of various 4-substituted N-phenyl-1,2,3-triazole derivatives using click chemistry demonstrated significant in vitro activity against Mycobacterium tuberculosis. These derivatives, related to indazole chemistry, exhibited low cytotoxicity against liver and kidney cells, suggesting their potential as therapeutic agents against mycobacterial infections (Boechat et al., 2011).

Corrosion Inhibition

Indazole and its derivatives have been explored for their potential as corrosion inhibitors. One study examined the use of triazole derivatives for the protection of mild steel in acidic environments. These derivatives were found to be effective in inhibiting corrosion, suggesting their utility in industrial applications to prolong the lifespan of metal components (Bentiss et al., 2007).

Photocatalytic Degradation of Dyes

Copper(II) coordination polymers, synthesized using indazole-based ligands, have shown potential in the photocatalytic degradation of dyes under visible light. This application is crucial for environmental remediation, particularly in the treatment of wastewater containing industrial dyes (Liu et al., 2015).

Anticancer Activity

Indazole derivatives have also been evaluated for their anticancer properties. A study on 4,6-diaryl-4,5-dihydro-2-phenyl-2H-indazol-3-ols demonstrated their antimicrobial efficacy against various bacterial and fungal strains, suggesting the influence of substituents on phenyl rings in determining their biological activity. Although not directly mentioned, this type of structural manipulation in indazole derivatives can be extended to anticancer activity research, providing a basis for the development of new anticancer agents (Gopalakrishnan, Thanusu, & Kanagarajan, 2009).

Future Directions

Indazole-containing compounds, including 6-Methyl-1H-indazol-4-ol, have shown promising medicinal applications. Therefore, future research may focus on further exploring their potential uses and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

6-Methyl-1H-indazol-4-ol is a derivative of indazole, a heterocyclic compound that has been shown to interact with various targets. Indazole derivatives have been found to inhibit the activity of phosphatidylinositol-3-kinase (PI3K) , a key enzyme in the PI3K/Akt signaling pathway that is often deregulated in various types of cancer . They also have been reported to inhibit indoleamine 2,3-dioxygenase 1 (IDO1) , an enzyme involved in the metabolism of tryptophan, an essential amino acid .

Mode of Action

Based on the known activities of indazole derivatives, it can be inferred that this compound may interact with its targets (such as pi3k and ido1) by binding to their active sites, thereby inhibiting their enzymatic activities . This inhibition could lead to alterations in the downstream signaling pathways regulated by these enzymes.

Biochemical Pathways

The inhibition of PI3K by this compound could affect the PI3K/Akt signaling pathway , which plays a crucial role in regulating cell growth, proliferation, and survival . On the other hand, the inhibition of IDO1 could impact the kynurenine pathway , which is involved in the metabolism of tryptophan . Changes in these pathways could lead to various downstream effects, such as the suppression of cell growth and proliferation.

Pharmacokinetics

Indazole derivatives are generally known for their good bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely influence its bioavailability and overall therapeutic efficacy.

Result of Action

The inhibition of PI3K and IDO1 by this compound could lead to a variety of molecular and cellular effects. For instance, the suppression of the PI3K/Akt signaling pathway could result in decreased cell growth and proliferation . Similarly, the inhibition of IDO1 could lead to alterations in tryptophan metabolism, potentially affecting immune response .

Properties

IUPAC Name

6-methyl-1H-indazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-5-2-7-6(4-9-10-7)8(11)3-5/h2-4,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXNRAUKLWFRDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80606600
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705927-36-2
Record name 6-Methyl-1,2-dihydro-4H-indazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80606600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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